molecular formula C13H16BrNO4 B14724052 Diethyl[(4-bromophenyl)amino]propanedioate CAS No. 5500-48-1

Diethyl[(4-bromophenyl)amino]propanedioate

Cat. No.: B14724052
CAS No.: 5500-48-1
M. Wt: 330.17 g/mol
InChI Key: ZCIFMKVPLRIZTG-UHFFFAOYSA-N
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Description

Diethyl[(4-bromophenyl)amino]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(4-bromophenyl)amino]propanedioate typically involves the alkylation of diethyl malonate with an appropriate bromophenylamine derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the bromophenylamine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl[(4-bromophenyl)amino]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

    Hydrochloric Acid: Used for hydrolysis of the ester groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

Diethyl[(4-bromophenyl)amino]propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl[(4-bromophenyl)amino]propanedioate involves the formation of reactive intermediates through the activation of the enolate ion. This enolate ion can then participate in various nucleophilic substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl[(4-bromophenyl)amino]propanedioate is unique due to the presence of the bromophenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

5500-48-1

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

diethyl 2-(4-bromoanilino)propanedioate

InChI

InChI=1S/C13H16BrNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3

InChI Key

ZCIFMKVPLRIZTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Br

Origin of Product

United States

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